molecular formula C28H36O4 B1267767 3-(Acetyloxy)androst-5-en-17-yl benzoate CAS No. 5953-63-9

3-(Acetyloxy)androst-5-en-17-yl benzoate

Cat. No. B1267767
CAS RN: 5953-63-9
M. Wt: 436.6 g/mol
InChI Key: JVRUDYNTKOCRNP-UHFFFAOYSA-N
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Description

“3-(Acetyloxy)androst-5-en-17-yl benzoate” is a chemical compound with the molecular formula C28H36O4. It is also known as Androst-5-ene-3β,17β-diol, 3-acetate 17-benzoate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (3β)-3-acetyloxy-5(6)-androsten-7-one oxime and 3,5(6)-androstadien-7-one oxime were synthesized and their in vitro cytotoxic activities were evaluated .


Molecular Structure Analysis

The molecular structure of “3-(Acetyloxy)androst-5-en-17-yl benzoate” is complex, with a rigid tetra-cyclic skeleton characteristic of steroids . The structure also includes various functional groups located around the periphery of the skeleton .

Scientific Research Applications

Synthesis and Chemical Transformation

  • 3-(Acetyloxy)androst-5-en-17-yl benzoate and similar compounds are frequently used in synthetic chemistry as intermediates in the synthesis of complex steroids. An example includes the synthesis of (15E)-3β-Hydroxyandrost-5-ene-15,17-dione 15-(O-Carboxymethyl)oxime from 17β-hydroxy-15β-[(4-methoxyphenyl)methoxy]androst-5-en-3β-yl acetate, where various transformations such as acetylation and oxidation are utilized (Fajkos̆, Pouzar, & C̆erný, 1996).

Role in Steroid Transformation Studies

  • Research on steroid transformation also involves compounds like 3-(Acetyloxy)androst-5-en-17-yl benzoate. For example, the conversion of androst-4-ene-3,17-dione to 3β-hydroxyandrost-5-en-17-one was studied using sheep adrenal microsomes, which is significant in understanding steroid biochemistry (Ward & Engel, 1966).

Exploration in Steroid Synthesis

  • The synthesis of various steroidal structures, such as 5α-Androstane-3α, 16α, 17β-triol, from 3β-hydroxy-5-androsten-17-one, showcases the potential of these compounds in creating diverse steroidal architectures, which can have various biological implications (Newaz & Tcholakian, 1984).

Investigating Steroidal Reactions

  • Research into steroidal reactions often involves compounds like 3-(Acetyloxy)androst-5-en-17-yl benzoate to understand the mechanistic aspects of steroidal transformations. This can provide insights into the reactivity and potential applications of these molecules in medicinal chemistry (Viger, Coustal, & Marquet, 1978).

Development of Steroidal Derivatives

  • The chemical manipulation of such compounds is crucial in the development of novel steroidal derivatives with potential therapeutic applications. This involves sophisticated chemical reactions to modify the steroidal core and study its properties (Matsui & Kinuyama, 1976).

Study of Steroidal Dynamics

  • Investigations into the dynamics of steroid molecules, including their formation and transformation, are conducted using compounds like 3-(Acetyloxy)androst-5-en-17-yl benzoate. These studies deepen our understanding of steroidal behavior and interactions in various biological systems (Kelly & Sykes, 1968).

Future Directions

The future directions for research on “3-(Acetyloxy)androst-5-en-17-yl benzoate” and similar compounds could involve further exploration of their biological activities and potential pharmaceutical applications. The cytotoxic activities of similar compounds against various cancer cell lines suggest potential for therapeutic use .

properties

IUPAC Name

(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O4/c1-18(29)31-21-13-15-27(2)20(17-21)9-10-22-23-11-12-25(28(23,3)16-14-24(22)27)32-26(30)19-7-5-4-6-8-19/h4-9,21-25H,10-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRUDYNTKOCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974939
Record name 3-(Acetyloxy)androst-5-en-17-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetyloxy)androst-5-en-17-yl benzoate

CAS RN

5953-63-9
Record name SKF 2895
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Record name 3-(Acetyloxy)androst-5-en-17-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-5-ene-(3β,17β)-diol 3-acetate 17-benzoate
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